molecular formula C16H19F3N6O2 B2542214 N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethoxy)benzamide CAS No. 2034426-62-3

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethoxy)benzamide

Cat. No.: B2542214
CAS No.: 2034426-62-3
M. Wt: 384.363
InChI Key: MBSSZQKLALQYKE-UHFFFAOYSA-N
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Description

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethoxy)benzamide is a triazine-based compound featuring a benzamide moiety substituted with a trifluoromethoxy group at the para position. The triazine core is functionalized with two dimethylamino groups at positions 4 and 6, while a methylene-linked benzamide group occupies position 2. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the dimethylamino substituents on the triazine ring may influence hydrogen-bonding interactions and solubility .

Properties

IUPAC Name

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N6O2/c1-24(2)14-21-12(22-15(23-14)25(3)4)9-20-13(26)10-5-7-11(8-6-10)27-16(17,18)19/h5-8H,9H2,1-4H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBSSZQKLALQYKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethoxy)benzamide is a complex organic compound notable for its unique chemical structure and potential biological activities. This compound belongs to the class of triazine derivatives and is characterized by a triazine ring substituted with dimethylamino groups and a benzamide moiety. Its molecular formula is C18H26N6O3C_{18}H_{26}N_6O_3 with a molecular weight of approximately 374.4 g/mol.

The synthesis of this compound typically involves multi-step organic reactions, including the reaction of 4,6-dichloro-1,3,5-triazine with dimethylamine to form 4,6-bis(dimethylamino)-1,3,5-triazine. This intermediate is then reacted with 4-(trifluoromethoxy)benzoyl chloride under controlled conditions to yield the final product. The industrial production may utilize continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Biological Activity Overview

The biological activity of this compound is attributed to its ability to interact with various molecular targets. Its structure allows effective binding to specific enzymes and receptors, modulating their activity and leading to various biological effects such as inhibition or activation of enzymatic pathways.

The mechanism of action involves the compound's interaction with molecular targets such as enzymes and receptors. For instance:

  • Enzyme Inhibition : Compounds similar in structure have shown significant inhibition of target enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors, influencing cellular signaling pathways.

Cytotoxicity Studies

In vitro studies have demonstrated that compounds with similar structures can exhibit cytotoxic effects against various cancer cell lines. For example:

  • Breast Cancer : Compounds derived from triazine have shown promising results in inhibiting growth in breast cancer cell lines.
  • Mechanistic Insights : These compounds often disrupt cellular processes by targeting specific proteins involved in cell proliferation.

Data Table: Biological Activity Summary

Activity TypeTargetObserved EffectReference
AntimalarialPlasmodium spp.Modest activity
CytotoxicityCancer CellsInhibition of cell growth
Enzyme InhibitionVarious EnzymesModulation of enzymatic pathways

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s structural analogs can be categorized based on variations in the triazine core, substituents, and appended functional groups:

Compound Triazine Substituents Key Functional Groups Spectral Features (IR/NMR) Potential Applications Reference
Target Compound 4,6-bis(dimethylamino), 2-methyl Trifluoromethoxy benzamide Expected C=O stretch (1660–1680 cm⁻¹); absence of C=S (unlike hydrazinecarbothioamides) Agrochemicals, drug discovery
Bis(morpholino-triazine) derivatives (e.g., compounds 24 and 30) 4,6-dimorpholino Ureido-benzamide, alkylaminoethyl groups Morpholino C-O stretches (~1100 cm⁻¹); NH stretches (3278–3414 cm⁻¹) Kinase inhibitors
5-(4-sulfonylphenyl)-1,2,4-triazole-3-thiones (e.g., compounds 7–9) Sulfonylphenyl, difluorophenyl Triazole-thione tautomers C=S stretch (1247–1255 cm⁻¹); absence of C=O (vs. precursors) Antimicrobial agents
Sulfentrazone (N-(2,4-dichloro-5-(triazolyl)phenyl)methanesulfonamide) Chlorophenyl, triazolyl Methanesulfonamide S=O stretches (~1350 cm⁻¹); aromatic C-Cl (700–800 cm⁻¹) Herbicide

Functional Activity Insights

  • Agrochemical Potential: The trifluoromethoxy benzamide moiety shares structural similarities with sulfentrazone, a known herbicide, suggesting possible herbicidal activity .
  • Medicinal Chemistry: Bis(morpholino-triazines) exhibit kinase inhibition, while the target compound’s dimethylamino groups may modulate target-binding specificity .

Research Findings and Data Analysis

Table 1: Comparative Spectral Data

Compound Class IR Stretches (cm⁻¹) 1H-NMR Features 13C-NMR Features
Target Compound 1660–1680 (C=O), ~1250 (C-N) δ 3.0–3.2 (dimethylamino), δ 7.8–8.0 (aromatic) δ 160–165 (C=O), δ 110–120 (CF3O)
Bis(morpholino-triazines) 1100–1250 (C-O, morpholino) δ 3.5–3.7 (morpholino CH2), δ 7.5 (ureido NH) δ 155–160 (triazine C), δ 65–70 (morpholino CH2)
Triazole-thiones (7–9) 1247–1255 (C=S), 3150–3319 (NH) δ 13.5–14.0 (NH), δ 7.2–7.6 (aromatic) δ 175–180 (C=S), δ 120–130 (sulfonyl C)

Preparation Methods

N-Amination of Carboxylate Intermediates

Ethyl 1H-pyrrole-2-carboxylate derivatives undergo N-amination using sodium hypochlorite (NaClO) and methyltrioctylammonium chloride (Aliquat-336) as a phase-transfer catalyst. This step replaces the pyrrole nitrogen’s hydrogen with an amino group, forming N-aminated intermediates. Reaction conditions (25–35°C, 2–4 hours) ensure minimal side-product formation, with ammonium chloride quenching excess hypochlorite.

Cyclization to Triazine Derivatives

Heating the N-aminated intermediates with formamide and ammonium acetate at 130–140°C for 10–12 hours under nitrogen induces cyclization. Formamide acts as both solvent and nitrogen source, facilitating triazine ring formation. The dimethylamino groups are introduced via nucleophilic substitution using dimethylamine hydrochloride during or after cyclization. For example, treating 2-chloro-1,3,5-triazine with excess dimethylamine in tetrahydrofuran (THF) at 0–5°C sequentially substitutes chlorine atoms, yielding 4,6-bis(dimethylamino)-1,3,5-triazine.

Amide Coupling and Final Assembly

The convergent synthesis concludes with coupling the triazinylmethylamine and benzoyl chloride segments. In anhydrous dichloromethane or N,N-dimethylformamide (DMF), the acyl chloride reacts with the amine in the presence of a base (e.g., triethylamine or N,N-diisopropylethylamine) at 0–25°C. The reaction typically completes within 12–24 hours, monitored by thin-layer chromatography (TLC). Post-reaction, the crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.

Optimization Challenges and Analytical Validation

Reaction Selectivity and Byproduct Mitigation

Competing reactions during triazine functionalization, such as over-amination or hydrolysis, are minimized by controlling stoichiometry and temperature. For instance, excess dimethylamine (>2.5 equivalents) ensures complete substitution of chlorine atoms, while temperatures below 60°C prevent triazine ring degradation.

Spectroscopic Characterization

  • ¹H NMR : The triazine’s methylene bridge (-CH₂-NH-) resonates as a singlet at δ 4.3–4.5 ppm, while the dimethylamino groups appear as singlets at δ 3.0–3.2 ppm.
  • ¹³C NMR : The trifluoromethoxy carbon (C-O-CF₃) shows a quartet near δ 120 ppm (J = 320 Hz) due to coupling with fluorine.
  • IR Spectroscopy : Stretching vibrations for the amide carbonyl (C=O) appear at 1650–1680 cm⁻¹, and the triazine ring’s C=N absorptions occur at 1550–1600 cm⁻¹.

Purity and Yield Optimization

Recrystallization from ethanol/water (3:1) enhances purity to >98%, with typical yields of 70–85% for the coupling step. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase confirms purity, while mass spectrometry (ESI-MS) verifies the molecular ion peak ([M+H]⁺).

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